N-(4-(N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)sulfamoyl)phenyl)acetamide
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Overview
Description
N-(4-(N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)sulfamoyl)phenyl)acetamide is a complex organic compound that belongs to the class of sulfonamide derivatives. This compound is characterized by the presence of a piperazine ring, a methoxyphenyl group, and an acetamide moiety. It has garnered interest in various fields of scientific research due to its potential pharmacological properties and applications in medicinal chemistry.
Mechanism of Action
Target of Action
The primary targets of N-(4-(N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)sulfamoyl)phenyl)acetamide are alpha1-adrenergic receptors and acetylcholinesterase (AChE) . Alpha1-adrenergic receptors are a class of G-protein-coupled receptors (GPCRs) that play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . AChE is an important enzyme in acetylcholine hydrolysis, and its inhibition is a major therapeutic approach for increasing acetylcholine levels .
Mode of Action
This compound interacts with its targets by binding to them, thereby altering their function. It shows affinity towards alpha1-adrenergic receptors and acts as an inhibitor of AChE . The compound’s interaction with AChE results in the inhibition of acetylcholine hydrolysis, leading to an increase in acetylcholine levels .
Biochemical Pathways
The compound’s action on alpha1-adrenergic receptors and AChE affects several biochemical pathways. The activation or blockade of alpha1-adrenergic receptors is associated with numerous neurodegenerative and psychiatric conditions . The inhibition of AChE leads to an increase in acetylcholine levels, which is crucial in the cholinergic transmission pathway .
Result of Action
The compound’s action results in molecular and cellular effects. By inhibiting AChE, it increases acetylcholine levels, which can improve cognitive functions . Its interaction with alpha1-adrenergic receptors can affect smooth muscle contraction .
Biochemical Analysis
Biochemical Properties
N-(4-(N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)sulfamoyl)phenyl)acetamide has been found to interact with acetylcholinesterase (AChE), an important enzyme in the cholinergic system . This interaction can influence the levels of acetylcholine, a key neurotransmitter, thereby affecting various biochemical reactions.
Cellular Effects
In cellular processes, this compound has been observed to influence cell function by interacting with cell signaling pathways and affecting gene expression . It has been associated with changes in short-term memory and anxiety levels in animal models .
Molecular Mechanism
At the molecular level, this compound acts as an inhibitor of AChE . This inhibition can lead to an increase in acetylcholine levels, thereby affecting the cholinergic neurotransmission system.
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been studied, with a focus on its stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with different dosages . At certain doses, it has been found to ameliorate alterations induced by other compounds .
Metabolic Pathways
This compound is involved in the cholinergic neurotransmission pathway, where it interacts with the enzyme AChE .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)sulfamoyl)phenyl)acetamide typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 4-methoxyphenylamine with ethylene oxide to form 4-(4-methoxyphenyl)piperazine.
Sulfonamide Formation: The piperazine derivative is then reacted with 4-nitrobenzenesulfonyl chloride under basic conditions to form the corresponding sulfonamide.
Reduction of Nitro Group: The nitro group is reduced to an amine using a suitable reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Acetylation: Finally, the amine is acetylated using acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control of reaction conditions, higher yields, and reduced production costs. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group under strong oxidative conditions.
Reduction: The nitro group in intermediates can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Conversion of nitro groups to amines.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its affinity for certain receptors.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Trazodone: Another piperazine derivative used as an antidepressant.
Naftopidil: A sulfonamide derivative used for the treatment of benign prostatic hyperplasia.
Urapidil: An antihypertensive agent with a similar structural framework.
Uniqueness
N-(4-(N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)sulfamoyl)phenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its methoxyphenyl group and sulfonamide linkage are particularly important for its interaction with biological targets, differentiating it from other compounds in its class.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
N-[4-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethylsulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O4S/c1-17(26)23-18-3-9-21(10-4-18)30(27,28)22-11-12-24-13-15-25(16-14-24)19-5-7-20(29-2)8-6-19/h3-10,22H,11-16H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDBVJFHRDXTMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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